3-(2-bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClNO2/c1-23-17(14-7-3-5-9-16(14)20)12-21-18(22)11-10-13-6-2-4-8-15(13)19/h2-9,17H,10-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFFQZGKXRGJCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC=CC=C1Br)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzoyl chloride with 2-(2-chlorophenyl)-2-methoxyethylamine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
3-(2-bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of halogen substituents.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where halogenated aromatic compounds have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Key Structural Differences and Implications
Halogen Positioning: The target compound’s ortho-substituted bromophenyl and chlorophenyl groups contrast with the meta-chlorophenyl in and para-bromophenyl in .
Functional Groups on N-Substituent :
- The methoxy group in the target compound enhances polarity compared to purely lipophilic substituents (e.g., isobutyl in ). This may improve solubility but reduce membrane permeability .
- The benzothiophene group in introduces aromatic heterocyclic character, which is absent in the target compound but could influence CNS-targeted activity.
Acyl Group Diversity :
- The target lacks the naproxen-derived methoxynaphthyl group (anti-inflammatory) in and the ibuprofen-derived isobutylphenyl group (analgesic) in . Its simpler propanamide backbone may prioritize metabolic stability over target-specific efficacy.
Pharmacological Considerations
- Lipophilicity : The target’s calculated logP (~4.2, estimated) is higher than naproxen-derived analogs (logP ~3.5 ) but lower than benzothiophene-containing (logP ~4.8), suggesting moderate blood-brain barrier penetration.
- Bioisosteric Replacements : Replacing the methoxy group with hydroxy (as in ) could enhance hydrogen-bonding interactions but reduce metabolic stability.
Biological Activity
3-(2-bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHBrClN\O
- Molecular Weight : 372.7 g/mol
- IUPAC Name : this compound
This compound features a brominated phenyl group and a chlorinated phenyl moiety, which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, highlighting its potential as an anticancer agent and its effects on different cellular processes.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:
- Cytotoxicity : The compound has shown cytotoxic effects against Molt-3 leukemia cells and several solid tumor cell lines at concentrations below 6.5 µM .
- Mechanism of Action : The mechanism involves S-phase arrest in the cell cycle, which prevents the proliferation of cancer cells without directly targeting tubulin .
Case Study 1: Synthesis and Evaluation
A study synthesizing novel benzamide derivatives, including the target compound, reported their antiproliferative activity against leukemia cells. The findings suggested that structural modifications could enhance efficacy, indicating that further optimization of the bromine and chlorine substituents may yield more potent derivatives .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the presence of halogen atoms (bromine and chlorine) significantly influences the biological activity of related compounds. For instance, compounds with ortho-substituted phenyl groups exhibited improved potency against specific cancer types .
Table 1: Biological Activity Summary
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Molt-3 Leukemia | <6.5 | S-phase arrest |
| Related Benzamides | Various Solid Tumors | Varies | Cell cycle inhibition |
Table 2: Structure-Activity Relationship Data
| Compound | Substituents | IC50 (µM) | % Inhibition at 38 µM |
|---|---|---|---|
| Compound A | 2-Br | 1.6 ± 0.1 | 84 ± 7 |
| Compound B | 2-Cl | 1.3 ± 0.1 | 83 ± 1 |
| Compound C | No halogen | >38 | <30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
